molecular formula C33H52O5 B12421403 Tyrosinase/elastase-IN-1

Tyrosinase/elastase-IN-1

Cat. No.: B12421403
M. Wt: 528.8 g/mol
InChI Key: BZWKNRHQLZNOGT-QCJDBAJGSA-N
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Description

Tyrosinase/elastase-IN-1 is a compound known for its inhibitory effects on the enzymes tyrosinase and elastase. Tyrosinase is a polyphenol oxidase enzyme responsible for the production of melanin in mammals and enzymatic browning in fruits, while elastase is an enzyme that breaks down elastin, a key protein in the skin’s extracellular matrix. The inhibition of these enzymes has significant implications in the fields of dermatology, cosmetics, and anti-aging research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase/elastase-IN-1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific inhibitory groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Tyrosinase/elastase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tyrosinase/elastase-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in inhibiting melanin production and elastin degradation, which are crucial in skin aging and pigmentation disorders.

    Medicine: Explored for potential therapeutic applications in treating hyperpigmentation, skin aging, and inflammatory conditions.

    Industry: Incorporated into cosmetic formulations for skin whitening and anti-aging products

Mechanism of Action

The mechanism of action of Tyrosinase/elastase-IN-1 involves binding to the active sites of tyrosinase and elastase enzymes, thereby inhibiting their activity. For tyrosinase, the compound interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. For elastase, it prevents the breakdown of elastin, maintaining the structural integrity of the skin .

Comparison with Similar Compounds

Uniqueness: Tyrosinase/elastase-IN-1 is unique due to its dual inhibitory action on both tyrosinase and elastase, making it a versatile compound for anti-aging and skin-whitening applications. Unlike other inhibitors that target only one enzyme, this compound offers a broader spectrum of activity, enhancing its potential in cosmetic and therapeutic formulations .

Properties

Molecular Formula

C33H52O5

Molecular Weight

528.8 g/mol

IUPAC Name

(2R,4R,10R,19S,22R,23R)-23-hydroxy-2,11,11,15,16,22,23-heptamethyl-5,9-dioxahexacyclo[13.12.0.02,12.04,10.016,25.019,24]heptacos-25-ene-19-carboxylic acid

InChI

InChI=1S/C33H52O5/c1-20-11-14-33(27(34)35)16-15-30(5)21(25(33)32(20,7)36)9-10-24-29(4)19-22-26(38-18-8-17-37-22)28(2,3)23(29)12-13-31(24,30)6/h9,20,22-26,36H,8,10-19H2,1-7H3,(H,34,35)/t20-,22-,23?,24?,25?,26+,29+,30?,31?,32-,33+/m1/s1

InChI Key

BZWKNRHQLZNOGT-QCJDBAJGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CCC3(C(=CCC4C3(CCC5[C@@]4(C[C@@H]6[C@@H](C5(C)C)OCCCO6)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OCCCO6)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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